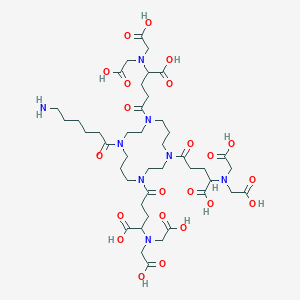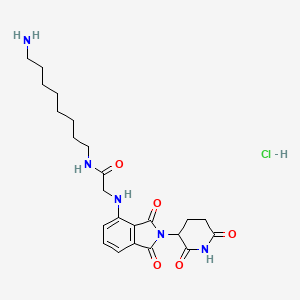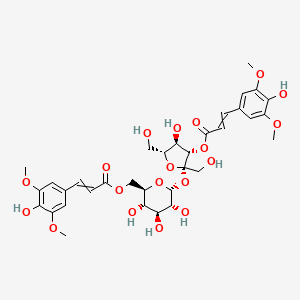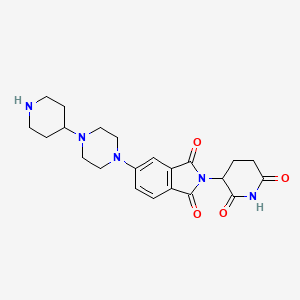![molecular formula C22H28N4O B11934819 2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)
2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VU0469650 is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). This compound has an IC50 value of 99 nM, indicating its high efficacy in inhibiting the mGlu1 receptor . VU0469650 is primarily used in scientific research to study the modulation of mGlu1 receptors, which are implicated in various neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VU0469650 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure and the subsequent attachment of the piperazine and pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for VU0469650 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
VU0469650 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of VU0469650 .
科学研究应用
VU0469650 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of mGlu1 receptors and their role in various chemical pathways.
Biology: Helps in understanding the biological functions of mGlu1 receptors in neuronal signaling and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia, anxiety, and chronic pain.
Industry: Utilized in the development of new pharmacological agents targeting mGlu1 receptors .
作用机制
VU0469650 exerts its effects by binding to the mGlu1 receptor and acting as a negative allosteric modulator. This means it binds to a site on the receptor distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity. The molecular targets involved include the mGlu1 receptor and associated signaling pathways that regulate calcium influx and neuronal excitability .
相似化合物的比较
Similar Compounds
Some compounds similar to VU0469650 include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate .
Uniqueness
What sets VU0469650 apart from these similar compounds is its high selectivity and potency for the mGlu1 receptor, as well as its ability to penetrate the central nervous system effectively. This makes it a valuable tool for studying the specific roles of mGlu1 receptors in various physiological and pathological processes .
属性
分子式 |
C22H28N4O |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H28N4O/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-4,15-18H,5-12,14H2,1H3/t15-,16?,17?,18?,22?/m1/s1 |
InChI 键 |
NRWYEXCPHKZKIR-NOCBQHASSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N |
规范 SMILES |
CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)

![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)
![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)

![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)


![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
